molecular formula C17H28N2O3 B5042012 1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B5042012
M. Wt: 308.4 g/mol
InChI Key: LRFHMLWOJBSXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of an ethoxyphenoxy group and a piperazine ring, which are linked through ethoxyethyl chains. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 3-ethoxyphenol with 1,2-dibromoethane to form 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with 1-methylpiperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(2-ethoxyethoxy)ethoxy]ethyl]-4-methylpiperazine

Uniqueness

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the 3-ethoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where these properties are desired .

Properties

IUPAC Name

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-3-21-16-5-4-6-17(15-16)22-14-13-20-12-11-19-9-7-18(2)8-10-19/h4-6,15H,3,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHMLWOJBSXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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